N-(4-aminobenzyl)-N-(2-pyridinyl)amine

Description

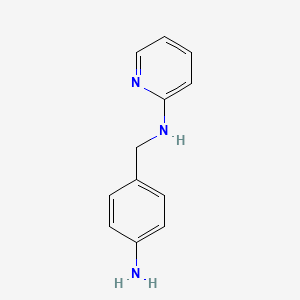

N-(4-aminobenzyl)-N-(2-pyridinyl)amine is a bifunctional aromatic amine compound comprising a 4-aminobenzyl group linked to a 2-pyridinyl moiety via a secondary amine bridge. This structure combines the electron-rich aromaticity of the benzylamine group with the heterocyclic properties of pyridine, making it a versatile intermediate in medicinal chemistry and materials science. The 4-aminobenzyl group provides a site for further functionalization, while the pyridinyl moiety contributes to hydrogen bonding and π-π stacking interactions, which are critical in receptor-ligand binding and catalytic applications .

Properties

Molecular Formula |

C12H13N3 |

|---|---|

Molecular Weight |

199.25 g/mol |

IUPAC Name |

N-[(4-aminophenyl)methyl]pyridin-2-amine |

InChI |

InChI=1S/C12H13N3/c13-11-6-4-10(5-7-11)9-15-12-3-1-2-8-14-12/h1-8H,9,13H2,(H,14,15) |

InChI Key |

PBTRBPKEISCHAX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)NCC2=CC=C(C=C2)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(4-aminobenzyl)-N-(2-pyridinyl)amine with structurally or functionally related compounds, focusing on substituent effects, aromatic systems, pharmacological relevance, and synthetic methodologies.

Substituent Variations on the Benzyl Group

Key Insight: The 4-aminobenzyl group in the target compound offers a reactive site for modifications. Sulfonamide derivatives (e.g., ) exhibit enhanced biological stability, while nitro or halogen substituents (e.g., ) alter electronic properties and application scope.

Aromatic Ring Variations

Key Insight : Replacing the pyridine ring with pyrimidine () or pyrazole () alters binding affinity and solubility. WAY-100635 (), though more complex, highlights the importance of pyridinyl amines in receptor selectivity.

Pharmacological Agents

Key Insight : While NAD-299 and WAY-100635 () are optimized for 5-HT1A antagonism, the target compound’s simpler structure may serve as a lead for developing selective ligands with reduced off-target effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.